3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid
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Overview
Description
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities . This compound, in particular, features an indole moiety attached to a nitroprop-2-enoic acid group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with nitroalkenes under specific conditions. For instance, the Fischer indole synthesis is a classical method that can be adapted for this purpose . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the nitro group can undergo redox reactions, leading to the generation of reactive intermediates . These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid can be compared with other indole derivatives such as:
3-(1H-indol-3-yl)propanoic acid: This compound has a similar indole structure but lacks the nitro group, resulting in different chemical and biological properties.
Indole-3-acetic acid: A well-known plant hormone with distinct biological activities compared to this compound.
Properties
CAS No. |
42178-85-8 |
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Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-nitroprop-2-enoic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10(13(16)17)5-7-6-12-9-4-2-1-3-8(7)9/h1-6,12H,(H,14,15) |
InChI Key |
VRTDWFPDZBTWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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